molecular formula C9H16N2O2 B14871620 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one

Cat. No.: B14871620
M. Wt: 184.24 g/mol
InChI Key: NMXQXMVOTKOPJE-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,9-diazaspiro[55]undecan-5-one is a spirocyclic compound that features a unique structure combining an oxazolidinone ring with a diazaspiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
  • 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
  • 1,4,9-Triazaspiro[5.5]undecan-2-one

Uniqueness

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one stands out due to its specific substitution pattern and the presence of the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C9H16N2O2/c1-11-6-7-13-9(8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3

InChI Key

NMXQXMVOTKOPJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2(C1=O)CCNCC2

Origin of Product

United States

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